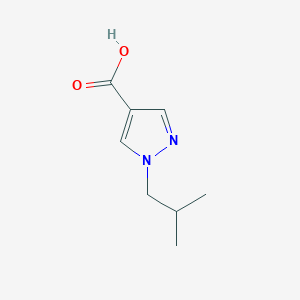

1-Isobutyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZGOHSQFDUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006494-65-0 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Pyrazole Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of biologically active molecules. researchgate.netnih.govnih.gov When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold becomes a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net These scaffolds are prevalent in compounds exhibiting a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.netnih.govnih.gov

The significance of this scaffold lies in its structural and electronic properties. The pyrazole ring is aromatic and relatively stable, while the carboxylic acid group provides a handle for various chemical transformations and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov This combination has made pyrazole carboxylic acid derivatives a fertile ground for drug discovery and development, with numerous studies dedicated to their synthesis and biological evaluation. researchgate.netnih.gov The development of novel synthetic methodologies, including multicomponent reactions and green chemistry approaches, continues to expand the accessible chemical space of these valuable compounds. ias.ac.innih.gov

Below is a summary of the diverse biological activities associated with the pyrazole scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Treatment of inflammatory diseases |

| Antimicrobial | Development of new antibiotics and antifungals |

| Anticancer | Inhibition of tumor growth |

| Antidiabetic | Management of blood glucose levels |

| Antiviral | Combating viral infections |

| Analgesic | Pain management |

| Anticonvulsant | Control of seizures |

This table summarizes the broad spectrum of biological activities reported for various pyrazole derivatives.

Significance of the 1 Isobutyl Substitution Pattern in Pyrazole Systems

The specific substitution pattern on the pyrazole (B372694) ring plays a critical role in modulating the molecule's physicochemical properties and, consequently, its biological activity. The presence of an isobutyl group at the N1 position of the pyrazole ring in 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a key determinant of its character.

Structure-activity relationship (SAR) studies on various N-alkyl pyrazole derivatives indicate that the nature of the alkyl substituent significantly influences factors such as lipophilicity, steric bulk, and the ability to form specific interactions with target proteins. nih.govnih.gov The isobutyl group, being a branched alkyl chain, imparts a moderate degree of lipophilicity to the molecule. mdpi.com This property is crucial for its ability to traverse biological membranes and reach its site of action.

Current Research Imperatives and Unaddressed Questions Pertaining to 1 Isobutyl 1h Pyrazole 4 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazole Core

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve breaking the bonds of the pyrazole ring and the N-isobutyl bond.

Primary Disconnections:

C3-C4 and N2-C3 bond cleavage: This disconnection points towards a classical synthesis approach involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the target molecule, this would involve a precursor like a 2-formyl-3-oxobutanoic acid derivative and isobutylhydrazine (B3052577).

N1-C5 and C3-C4 bond cleavage: This alternative disconnection suggests a [3+2] cycloaddition reaction, a common method for constructing five-membered heterocyclic rings.

N1-isobutyl bond cleavage: This disconnection separates the synthesis into two main stages: the formation of the pyrazole-4-carboxylic acid core and the subsequent regioselective N-alkylation with an isobutylating agent. This is often a preferred strategy due to the commercial availability of pyrazole-4-carboxylic acid esters and the challenges associated with handling substituted hydrazines.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

In this scheme, the target molecule is disconnected to pyrazole-4-carboxylic acid and an isobutyl halide (isobutyl-X). The pyrazole-4-carboxylic acid is then further disconnected to a dicarbonyl precursor and hydrazine.

This analysis highlights two major synthetic strategies:

Linear Synthesis: Construction of the pyrazole ring from acyclic precursors already containing the isobutyl group on the hydrazine.

Convergent Synthesis: Formation of the pyrazole-4-carboxylic acid scaffold followed by N-alkylation.

Classical and Contemporary Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthesis. Both classical and contemporary methods offer viable routes to the pyrazole-4-carboxylic acid core.

Classical Approaches:

The Knorr pyrazole synthesis and related methods remain fundamental in pyrazole chemistry. youtube.com These typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. To obtain a 4-carboxylic acid substituted pyrazole, a suitable 1,3-dicarbonyl equivalent is required.

From Diethyl 2-(ethoxymethylene)-3-oxosuccinate: A common precursor for pyrazole-4-carboxylic esters is diethyl 2-(ethoxymethylene)-3-oxosuccinate. Its reaction with hydrazine hydrate (B1144303) followed by hydrolysis provides pyrazole-4-carboxylic acid.

Contemporary Approaches:

Modern synthetic methods often focus on improving efficiency, selectivity, and substrate scope.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to polysubstituted pyrazoles in a single step. beilstein-journals.orgnih.gov For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly functionalized pyrazoles. sid.ir Subsequent saponification can then yield the desired carboxylic acid. beilstein-journals.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction of hydrazones derived from active methylene (B1212753) compounds can be a powerful tool for constructing pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid. tandfonline.comtandfonline.com

[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is another powerful method for pyrazole synthesis. chim.it While less direct for the specific target molecule, this approach offers broad applicability for various substituted pyrazoles.

| Method | Precursors | Advantages | Disadvantages |

| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Well-established, reliable | Can lead to regioisomeric mixtures with substituted hydrazines |

| Multicomponent Reactions | Aldehyde, β-Ketoester, Hydrazine | High atom economy, operational simplicity | Optimization of reaction conditions can be complex |

| Vilsmeier-Haack Reaction | Hydrazone of an active methylene compound | Good for introducing a formyl group at C4 | Requires subsequent oxidation to the carboxylic acid |

Regioselective N-Alkylation Strategies for the 1-Isobutyl Moiety

Once the pyrazole-4-carboxylic acid or its ester is formed, the introduction of the isobutyl group at the N1 position is a critical step. The pyrazole ring has two nitrogen atoms, and controlling the site of alkylation is crucial for obtaining the desired product.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. Generally, the N1 position is sterically less hindered and electronically favored for alkylation.

Common N-Alkylation Strategies:

Direct Alkylation: The most straightforward approach involves the reaction of pyrazole-4-carboxylic acid ester with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base.

Bases: Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are typically employed.

Mitsunobu Reaction: This reaction allows for the alkylation of the pyrazole nitrogen with an alcohol (isobutanol) under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The choice of strategy often depends on the scale of the reaction and the desired purity of the product. The direct alkylation method is often preferred for its simplicity and cost-effectiveness on a larger scale.

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Isobutyl halide, Base (e.g., K2CO3, NaH) | Simple, cost-effective |

| Mitsunobu Reaction | Isobutanol, PPh3, DEAD/DIAD | Mild conditions, high regioselectivity |

Chemical Functionalization at the Pyrazole-4-carboxylic Acid Position

The carboxylic acid group at the C4 position of the pyrazole ring is a versatile functional handle that allows for a variety of subsequent transformations to create a diverse range of derivatives.

Key Functionalization Reactions:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. researchgate.net

Amide Coupling: The formation of amides is a crucial transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with an amine. nih.gov Alternatively, a wide range of peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to directly couple the carboxylic acid with an amine. nih.govluxembourg-bio.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Decarboxylation: Removal of the carboxylic acid group can be accomplished under certain conditions, often involving heating in the presence of a catalyst. googleapis.comgoogle.comrsc.org This reaction can be challenging and is dependent on the other substituents on the pyrazole ring.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Coupling | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | LiAlH4, BH3 | Alcohol |

| Decarboxylation | Heat, Catalyst | 1-Isobutyl-1H-pyrazole |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. thieme-connect.comresearchgate.net

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect. Water, ethanol (B145695), and ionic liquids are being explored as alternative reaction media for pyrazole synthesis. thieme-connect.comgsconlinepress.com

Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. Nanoparticle catalysts are also gaining attention in this area. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being employed to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. benthamdirect.commdpi.comresearchgate.netrsc.orgacs.orgasianpubs.orgnih.govnih.govrsc.org Microwave-assisted synthesis has been shown to be particularly effective for the Vilsmeier cyclization to form pyrazole-4-carboxylic acid esters. tandfonline.comtandfonline.com

Atom Economy: Multicomponent reactions are inherently more atom-economical as they combine multiple starting materials into the final product in a single step, minimizing the formation of byproducts. nih.gov

| Green Chemistry Principle | Application in Pyrazole Synthesis |

| Greener Solvents | Use of water, ethanol, or ionic liquids as reaction media. thieme-connect.comgsconlinepress.com |

| Catalysis | Employment of reusable heterogeneous or nanoparticle catalysts. nih.gov |

| Alternative Energy | Microwave and ultrasound irradiation to enhance reaction efficiency. benthamdirect.commdpi.comresearchgate.netrsc.orgacs.orgasianpubs.orgnih.govnih.govrsc.org |

| Atom Economy | Utilization of multicomponent reactions. nih.gov |

Stereochemical Control in Synthetic Pathways Involving Isobutyl Pyrazole Carboxylic Acid Precursors

While this compound itself is an achiral molecule, the principles of stereochemical control become relevant when considering the synthesis of its derivatives or when using chiral precursors.

If a chiral center were to be introduced, for example, on the isobutyl group or at another position on the pyrazole ring through a substituent, stereoselective synthetic methods would be necessary.

Strategies for Stereochemical Control:

Use of Chiral Starting Materials: Employing a chiral hydrazine or a chiral 1,3-dicarbonyl precursor would introduce a stereocenter from the outset.

Asymmetric Catalysis: The use of chiral catalysts in the pyrazole ring formation or in a subsequent functionalization step could induce enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants could direct the stereochemical outcome of a reaction, with the auxiliary being removed in a later step.

For instance, if a synthetic route involved the reduction of a ketone precursor to an alcohol, the use of a stereoselective reducing agent could yield a specific stereoisomer. While not directly applicable to the synthesis of the parent achiral target molecule, these principles are crucial for the development of more complex, biologically active derivatives.

Carboxylic Acid Functional Group Manipulations (e.g., Esterification, Amidation, Reduction)

The carboxylic acid at the C4 position is a versatile functional handle for a variety of transformations, including esterification, amidation, and reduction.

Esterification: Esters of this compound can be synthesized through several standard methods. The most common is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Another efficient method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. researchgate.net This latter method is often preferred for its milder conditions and broader substrate scope, especially with sensitive alcohols.

| Reaction | Reagents | Product |

| Fischer Esterification | R-OH, H₂SO₄ (cat.), Heat | 1-Isobutyl-1H-pyrazole-4-carboxylate Ester |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. R-OH, Base (e.g., Pyridine) | 1-Isobutyl-1H-pyrazole-4-carboxylate Ester |

Amidation: Amide derivatives are readily prepared from this compound. Similar to esterification, the most common route is through the formation of an acyl chloride intermediate, which then reacts readily with a primary or secondary amine to yield the corresponding amide. Direct amidation methods, which avoid the pre-activation step, have also been developed. These often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalytic systems such as titanium tetrafluoride (TiF₄) to facilitate the condensation between the carboxylic acid and an amine in a single step.

| Reaction | Reagents | Product |

| Acyl Chloride Route | 1. SOCl₂ 2. R₁R₂NH, Base | N,N-Disubstituted-1-isobutyl-1H-pyrazole-4-carboxamide |

| Direct Coupling | R₁R₂NH, Coupling Agent (e.g., DCC) | N,N-Disubstituted-1-isobutyl-1H-pyrazole-4-carboxamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (1-Isobutyl-1H-pyrazol-4-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, providing the desired alcohol in high yield after an aqueous workup. libretexts.orgyoutube.com Alternatively, borane complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) can also be used. core.ac.uk A chemoselective approach involves activating the carboxylic acid as a mixed anhydride (B1165640) before reduction with NaBH₄, which can be useful if other reducible functional groups are present in the molecule. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The aromatic pyrazole ring can undergo both electrophilic and nucleophilic substitution, although the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). rrbdavc.org In an unsubstituted pyrazole, the C4 position is the most electron-rich and therefore the most reactive site for electrophilic attack. rrbdavc.orgscribd.com In this compound, this position is already occupied. The N1-isobutyl group (electron-donating) and the C4-carboxylic acid group (electron-withdrawing) have opposing effects on the ring's electron density. The carboxylic acid group deactivates the ring towards SEAr, making further substitution challenging. However, under forcing conditions, electrophiles could potentially be directed to the C5 or C3 positions. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom, providing a handle for further functionalization. nih.govresearchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can install a nitro group.

Sulfonation: Reaction with fuming sulfuric acid can add a sulfonic acid group.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the pyrazole ring typically occurs at the C3 and C5 positions, which are more electron-deficient. nih.gov This reaction generally requires the presence of a good leaving group, such as a halogen, at one of these positions. Therefore, a derivative like 5-bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid would be a suitable substrate for nucleophilic aromatic substitution (SNAr) with various nucleophiles like alkoxides, thiolates, or amines.

Chemical Modifications of the Isobutyl Side Chain

The isobutyl group at the N1 position is a saturated alkyl chain and is generally the least reactive part of the molecule. fiveable.me Its modification typically requires harsh, non-selective conditions, such as free-radical reactions.

Free-Radical Halogenation: Under UV light or with a radical initiator, the isobutyl group can undergo free-radical halogenation with reagents like N-bromosuccinimide (NBS). wikipedia.org This reaction is most likely to occur at the tertiary carbon (the CH group) of the isobutyl chain due to the greater stability of the resulting tertiary radical. This would produce 1-(2-bromo-2-methylpropyl)-1H-pyrazole-4-carboxylic acid. The resulting alkyl halide can then serve as an electrophile for subsequent nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions, allowing for the introduction of various functional groups such as hydroxyl, cyano, or amino groups. However, the lack of selectivity is a significant drawback, and side reactions involving the pyrazole ring are possible. wikipedia.org

Advanced Coupling Reactions for Molecular Diversity

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding molecular diversity. To utilize these methods, this compound must first be functionalized with a leaving group, typically a halogen (Br or I), on the pyrazole ring (e.g., at the C5 position). nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrazole with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comharvard.eduyoutube.com It is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups onto the pyrazole core.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with the halogenated pyrazole using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is the most reliable method for synthesizing arylalkynes and is widely used to incorporate alkyne functionalities.

Other Coupling Reactions:

Negishi Coupling: Couples the halogenated pyrazole with an organozinc reagent.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between the halogenated pyrazole and an amine, providing access to aminopyrazole derivatives.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-S, or C-N bonds.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) catalyst, Base | R-B(OH)₂ or R-B(OR)₂ | C-C |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) |

| Negishi | Pd(0) or Ni(0) catalyst | Organozinc (R-ZnX) | C-C |

| Buchwald-Hartwig | Pd(0) catalyst, Base | Amine (R₂NH) | C-N |

Chemo- and Regioselectivity Considerations in Derivatization Schemes

Achieving desired molecular targets often requires careful control over chemoselectivity and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

Protecting Groups: When performing reactions on the pyrazole ring (e.g., metal-catalyzed coupling), the carboxylic acid may need to be protected, typically as an ester, to prevent interference with the catalytic cycle. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Reagent Choice: The choice of reagents is critical. For instance, when reducing the carboxylic acid to an alcohol with LiAlH₄, this strong reagent will not affect the aromatic pyrazole ring or the alkyl side chain. libretexts.org Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) might reduce double bonds introduced via coupling reactions without affecting the pyrazole ring or the carboxyl group under appropriate conditions.

Regioselectivity: This concerns the position at which a reaction occurs.

Ring Substitution: As discussed, electrophilic substitution on the N1- and C4-disubstituted ring is disfavored but would likely occur at the C5 or C3 positions. The precise outcome can be influenced by steric hindrance from the N1-isobutyl group, potentially favoring substitution at the less hindered C5 position. nih.govnih.govnih.gov

N-Alkylation Isomers: While not applicable to the derivatization of the already N-alkylated title compound, it is a critical consideration in the initial synthesis of such molecules. The reaction of an unsymmetrical pyrazole with an alkylating agent can lead to a mixture of N1 and N2 regioisomers, often requiring careful control of reaction conditions or chromatographic separation to isolate the desired product. mdpi.com The use of specific solvents, like fluorinated alcohols, has been shown to improve regioselectivity in some pyrazole syntheses.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Privileged Building Block in Complex Molecule Construction

The concept of "privileged scaffolds" is central to medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazole (B372694) ring system is a well-established privileged scaffold, and 1-Isobutyl-1H-pyrazole-4-carboxylic acid serves as a prime example of a building block derived from this core structure. manchesterorganics.comchemscene.combiosynth.comnih.govmdpi.com Its utility in the construction of complex molecules stems from the synthetic versatility of both the pyrazole ring and the carboxylic acid group.

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the pyrazole core to a diverse range of amines, amino acids, and other amine-containing fragments, leading to the assembly of larger, more complex molecular architectures. Furthermore, the pyrazole ring itself can be subject to various substitution reactions, allowing for further structural diversification.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident from the numerous reported syntheses of biologically active molecules incorporating substituted pyrazole-4-carboxylic acid motifs. These derivatives have shown a broad spectrum of pharmacological activities, underscoring the importance of this class of compounds as building blocks. manchesterorganics.comchemscene.combiosynth.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDC) | Pyrazole-4-carboxamides | Synthesis of enzyme inhibitors, receptor antagonists |

| Esterification | Alcohol, Acid Catalyst | Pyrazole-4-carboxylates | Prodrug strategies, modification of solubility |

| Reduction | Reducing Agents (e.g., LiAlH4) | (1-Isobutyl-1H-pyrazol-4-yl)methanol | Introduction of a primary alcohol for further functionalization |

| Curtius Rearrangement | DPPA, Heat | 4-Amino-1-isobutyl-1H-pyrazole | Access to key amine intermediates |

Utility in Combinatorial Chemistry and Chemical Library Synthesis for Lead Generation

Combinatorial chemistry has revolutionized the early stages of drug discovery by enabling the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. biosynth.com These libraries are then screened against biological targets to identify "hits"—molecules that exhibit a desired biological activity. The structural attributes of this compound make it an excellent scaffold for the construction of such libraries.

The robust nature of the pyrazole core allows it to withstand a variety of reaction conditions, making it suitable for the multi-step, often parallel, synthesis protocols employed in combinatorial chemistry. The carboxylic acid functionality is the primary point of diversification. By reacting this compound with a diverse collection of amines, a large library of pyrazole-4-carboxamides can be generated. Each member of the library retains the core 1-isobutyl-pyrazole scaffold but presents a different chemical group, allowing for a systematic exploration of the chemical space around the core structure.

This approach is highly valuable for lead generation. High-throughput screening of a library based on the this compound scaffold against a specific biological target can rapidly identify initial lead compounds with promising activity. The modular nature of the synthesis allows for the easy generation of a focused secondary library around the initial hits to further explore the structure-activity relationships.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Once a lead compound has been identified, the next critical step is to understand the relationship between its chemical structure and its biological activity—a process known as structure-activity relationship (SAR) studies. manchesterorganics.com This involves the systematic modification of the lead compound's structure and the evaluation of the biological activity of the resulting analogs. This compound is an ideal starting point for such studies.

SAR studies on a lead compound derived from this scaffold would typically involve modifications at several key positions:

The Carboxamide Group: Synthesis of a series of amides with different substituents to probe the size, electronic, and hydrogen-bonding requirements of the binding pocket.

The Isobutyl Group: Replacement of the isobutyl group with other alkyl or aryl groups to investigate the impact of lipophilicity and steric bulk on activity.

The Pyrazole Ring: Introduction of substituents at other positions of the pyrazole ring to explore additional binding interactions.

The findings from these SAR studies are crucial for designing more potent and selective compounds. For instance, if it is found that a bulky, hydrophobic group at the carboxamide position enhances activity, this information can be used to guide the synthesis of the next generation of analogs. While specific SAR data for this compound derivatives are proprietary or not widely published, the principles of SAR are routinely applied to pyrazole-based drug discovery programs. manchesterorganics.com

Table 2: Hypothetical SAR Data for Analogs of a 1-Isobutyl-1H-pyrazole-4-carboxamide Lead Compound

| Analog | Modification | Biological Activity (IC50, nM) | Interpretation |

|---|---|---|---|

| Lead Compound | - | 100 | Baseline activity |

| Analog 1 | Phenyl instead of Isobutyl at N1 | 500 | Decreased activity suggests a preference for an alkyl group at N1 |

| Analog 2 | Cyclohexylamide | 50 | Increased activity indicates a favorable interaction with a bulky hydrophobic group |

| Analog 3 | Benzylamide | 200 | Decreased activity compared to cyclohexylamide, suggesting a specific shape requirement |

| Analog 4 | Methyl group at C3 of pyrazole | 80 | Slight improvement in activity, suggesting a potential for further substitution |

Note: This data is illustrative and does not represent actual experimental results.

Contributions to Lead Optimization and Drug Candidate Development

Lead optimization is the iterative process of taking a promising lead compound and modifying its structure to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). manchesterorganics.commdpi.com The this compound scaffold offers several avenues for lead optimization.

For example, if a lead compound exhibits high potency but poor solubility, the carboxylic acid group can be converted to a variety of esters or other functional groups to enhance solubility and absorption. If a lead compound is rapidly metabolized, modifications to the isobutyl group or the pyrazole ring can be made to block metabolic sites and increase the compound's half-life in the body.

Scaffold Diversity and Bioisosteric Replacement Strategies in Drug Discovery

The 1-isobutyl-pyrazole core of this compound serves as a versatile scaffold that can be used to generate a wide diversity of chemical structures. manchesterorganics.com By attaching different chemical moieties to the carboxylic acid group, a vast chemical space can be explored, increasing the probability of discovering novel drug candidates.

Furthermore, the carboxylic acid group itself can be replaced with other functional groups that have similar physicochemical properties, a strategy known as bioisosteric replacement. Carboxylic acids, while often important for target binding, can sometimes lead to poor pharmacokinetic properties or toxicity. Bioisosteres of carboxylic acids, such as tetrazoles, hydroxamic acids, or certain acidic heterocycles, can mimic the hydrogen bonding and acidic properties of the carboxylic acid while offering improved drug-like properties.

For a lead compound based on the this compound scaffold, replacing the carboxylic acid with a panel of bioisosteres would be a standard strategy in lead optimization. This could lead to the discovery of a compound with similar or improved potency but with better oral bioavailability or a more favorable safety profile.

Table 3: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Structure | Key Properties |

|---|---|---|

| Tetrazole | -CN4H | Acidic, similar pKa to carboxylic acid, metabolically stable |

| Hydroxamic Acid | -C(=O)NHOH | Can chelate metal ions, different hydrogen bonding pattern |

| Acylsulfonamide | -C(=O)NHSO2R | Acidic, can be tuned by the 'R' group |

| Hydroxyisoxazole | C3H2NO(OH) | Acidic heterocycle, planar |

Computational Chemistry and Molecular Modeling Investigations of 1 Isobutyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, these calculations provide a detailed picture of its electronic landscape, which governs its stability, reactivity, and intermolecular interactions.

The first step in such an analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. From this optimized structure, a wealth of electronic data can be derived. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting reactive sites. nih.gov The MEP visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would highlight the oxygen atoms of the carboxylic group as highly electron-rich (negative potential), making them sites for electrophilic attack and hydrogen bond acceptance. Conversely, the acidic proton of the carboxyl group would show a strong electron-poor region (positive potential), marking it as the primary site for nucleophilic attack and hydrogen bond donation.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Mapping

Molecules containing flexible single bonds, such as the isobutyl group attached to the pyrazole (B372694) ring in this compound, can adopt various three-dimensional arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies to identify the most stable structures. longdom.org

This analysis is typically performed by mapping the Potential Energy Surface (PES) of the molecule. longdom.org A PES is a multidimensional map that represents the potential energy of the molecule as a function of its atomic coordinates. longdom.org For this compound, the analysis would involve the systematic rotation (scanning) of key dihedral angles, such as the angle defining the orientation of the isobutyl group relative to the pyrazole ring and the angles within the isobutyl chain itself.

For each rotational step, a quantum chemical energy calculation is performed. The resulting data are plotted to create an energy landscape that reveals low-energy valleys corresponding to stable conformers (local minima) and high-energy peaks corresponding to transition states that represent the barriers to rotation between conformers. The conformer residing at the lowest point on the entire surface is the "global minimum," representing the most probable structure of the molecule in its ground state. Understanding the molecule's preferred conformation is crucial as it dictates how it will interact with other molecules, such as biological receptors.

| Conformer | Defining Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | τ1 = 180°, τ2 = 60° | 0.00 | ~75% |

| 2 (Local Minimum) | τ1 = 65°, τ2 = 180° | 1.50 | ~8% |

| 3 (Local Minimum) | τ1 = -65°, τ2 = 180° | 1.50 | ~8% |

| 4 (Local Minimum) | τ1 = 180°, τ2 = -60° | 0.25 | ~9% |

Ligand-Based and Structure-Based Computational Design Approaches for Molecular Interactions

To understand how this compound might interact with biological targets, two primary computational strategies are employed: ligand-based and structure-based design. nih.gov

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a series of molecules with known biological activities to develop a predictive model. nih.gov One common method is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For a series of active pyrazole carboxylic acid derivatives, a pharmacophore model might identify the carboxylic acid group as a key hydrogen bond donor and acceptor, the pyrazole ring as a potential hydrogen bond acceptor or aromatic feature, and the isobutyl group as a crucial hydrophobic component.

Structure-based design is applied when the 3D structure of the target protein or enzyme is available. The most prominent technique is molecular docking, which computationally places the ligand (this compound) into the binding site of the protein. researchgate.net Docking algorithms sample numerous orientations and conformations of the ligand within the active site and use a scoring function to estimate the binding affinity for each pose. This process predicts the most likely binding mode and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.gov Such studies on pyrazole derivatives have been used to rationalize their activity as inhibitors of enzymes like kinases and cyclooxygenases. nih.govnih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residue(s) |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Pyrazole N-atom | Arg, Lys, Ser, His |

| Hydrophobic Interaction | Isobutyl Group | Val, Leu, Ile, Phe |

| π-π Stacking | Pyrazole Ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Profiling

While molecular docking provides a valuable static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. nih.govfrontiersin.org An MD simulation of the this compound-protein complex, generated from docking, can be used to assess the stability of the predicted binding pose and to profile the interactions in a more realistic, solvated environment. nih.gov

During an MD simulation, the trajectories of all atoms in the system are calculated over a period typically ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal important information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate the stability of the complex; a stable RMSD value over time suggests that the binding pose is maintained. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein or ligand are flexible or rigid upon binding. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the persistence of specific intermolecular interactions. For instance, the occupancy of hydrogen bonds identified in docking can be calculated to determine how consistently they are maintained throughout the simulation. This dynamic profiling provides a more rigorous assessment of the key interactions driving molecular recognition and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net

| Analysis Metric | Illustrative Result | Interpretation |

|---|---|---|

| Ligand RMSD | Stable fluctuation around 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | Stable fluctuation around 2.0 Å | The overall protein structure is stable during the simulation. |

| Hydrogen Bond Occupancy (e.g., COOH...Asp) | > 85% | The hydrogen bond is strong and consistently maintained. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Provides a quantitative estimate of the binding affinity. nih.gov |

In Silico Assessment of Synthetic Feasibility and Reaction Mechanisms

Beyond predicting molecular properties and interactions, computational chemistry is a valuable tool for assessing the feasibility of synthetic routes and elucidating reaction mechanisms. ijpbs.com For this compound, quantum chemical calculations can be used to model proposed synthetic pathways and predict their outcomes.

A common and well-established method for synthesizing pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com To form the target molecule, the reaction would involve isobutylhydrazine (B3052577) and a suitable 1,3-dicarbonyl precursor of 4-carboxylic acid.

Computational methods can model the entire reaction coordinate for this synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. The height of the energy barrier at each transition state corresponds to the activation energy of that step. The step with the highest activation energy is the rate-determining step of the reaction. This information is invaluable for understanding why a particular reaction is slow or inefficient and can guide the optimization of reaction conditions (e.g., temperature, catalyst choice) to improve yields. organic-chemistry.org These calculations can also predict regioselectivity, which is often a challenge in pyrazole synthesis, by comparing the activation energies of pathways leading to different isomers.

| Reaction Step | Description | Hypothetical Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on carbonyl | 15.2 |

| 2 | Dehydration to form hydrazone intermediate | 12.5 |

| 3 | Intramolecular cyclization (Rate-determining) | 22.8 |

| 4 | Final dehydration to form aromatic pyrazole ring | 9.7 |

Exploration of Biological Relevance Through in Vitro Investigations of 1 Isobutyl 1h Pyrazole 4 Carboxylic Acid Analogs

Methodologies for Target Binding and Affinity Determination

To understand the mechanism of action for any bioactive compound, it is essential to first identify its molecular targets and quantify its binding affinity. For analogs of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a combination of computational and experimental techniques is employed.

Computational Approaches: Molecular docking is a primary in silico method used to predict the interaction between a ligand (the pyrazole (B372694) derivative) and a protein target. This technique models the binding pose and estimates the binding free energy, providing insights into the potential affinity and selectivity of the compound. For instance, docking studies on pyrazole-carboxamide derivatives have been used to elucidate their binding modes within the active sites of enzymes like carbonic anhydrase (hCA) isoforms I, II, IX, and XII. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. mdpi.com

Experimental Assays:

Spectroscopic Methods: Electronic absorption (UV-Vis) spectroscopy is utilized to investigate the binding of pyrazole derivatives to biological macromolecules like DNA. jst.go.jp Changes in the absorption spectra of the compound upon addition of the target can indicate complex formation and allow for the calculation of binding constants. Fluorescence spectroscopy is another powerful tool, often used in competitive binding assays. For example, the displacement of a fluorescent probe like ethidium (B1194527) bromide from DNA by a pyrazole compound can demonstrate its DNA-binding ability and mode of interaction. jst.go.jp

Viscosity Measurements: For compounds suspected of interacting with DNA, viscosity measurements of DNA solutions can help determine the binding mode. Intercalating agents typically increase the viscosity of DNA, whereas groove binders cause a less pronounced change. jst.go.jp

Thermal Shift Assays (TSA): TSA, or Differential Scanning Fluorimetry (DSF), is a technique used to assess the binding of a ligand to a protein. The binding of a compound often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This method was used to confirm the binding of a pyrazole-based inhibitor to the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), demonstrating a significant thermal stabilization upon binding. nih.gov

Enzymatic Activity Modulation and Inhibition Studies

A prominent feature of pyrazole carboxylic acid derivatives is their ability to modulate the activity of various enzymes, often acting as inhibitors. researchgate.net In vitro enzyme inhibition assays are fundamental to characterizing the potency and selectivity of these compounds. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Studies on a wide range of pyrazole analogs have demonstrated inhibitory effects against several important enzyme classes:

Carbonic Anhydrases (CAs): Various pyrazole [3,4–d] pyridazine (B1198779) derivatives have shown potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range. researchgate.net

Cholinesterases: Analogs have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.netacs.org Some pyrazoline-thiazole derivatives exhibit potent dual inhibition of both acetylcholinesterase and butyrylcholinesterase (BChE). acs.org

Diabetic-Related Enzymes: Certain pyrazole derivatives have been evaluated for their potential as antidiabetic agents by targeting carbohydrate-hydrolyzing enzymes. Potent inhibition of α-glucosidase and α-amylase has been observed, with some analogs showing IC₅₀ values comparable to the standard drug, Acarbose. nih.gov

Bacterial Enzymes: The pyrazole scaffold has been explored for developing novel antibiotics. Analogs have been synthesized and shown to inhibit essential bacterial enzymes like DapE, which is crucial for bacterial cell wall synthesis. nih.gov

| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) |

| Pyrazole [3,4–d] pyridazine derivatives | hCA I | 9.03 ± 3.81 to 55.42 ± 14.77 nM (Kᵢ) researchgate.net |

| Pyrazole [3,4–d] pyridazine derivatives | hCA II | 18.04 ± 4.55 to 66.24 ± 19.21 nM (Kᵢ) researchgate.net |

| Pyrazole [3,4–d] pyridazine derivatives | Acetylcholinesterase (AChE) | 394.77 ± 68.13 to 952.93 ± 182.72 nM (Kᵢ) researchgate.net |

| Pyrazole derivative (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM (IC₅₀) nih.gov |

| Pyrazole derivative (Pyz-2) | α-amylase | 119.3 ± 0.75 µM (IC₅₀) nih.gov |

| Aminopyridine amide pyrazole analog (7d) | DapE | 17.9 ± 8.0 μM (IC₅₀) nih.gov |

| Pyrazoline-Thiazole derivative (3g) | Acetylcholinesterase (AChE) | 0.338 µM (IC₅₀) acs.org |

| Pyrazoline-Thiazole derivative (3g) | Butyrylcholinesterase (BChE) | 2.087 µM (IC₅₀) acs.org |

Cellular Pathway Investigations and Phenotypic Screening Assays

Cellular Pathway Analysis:

Apoptosis Induction: Several studies have shown that pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells. One investigation into a pyrazole compound's effect on triple-negative breast cancer cells revealed that it triggers apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov Other pyrazole derivatives have been found to activate extrinsic apoptosis pathways through TRAIL death receptors or intrinsic pathways involving p53 activation. nih.gov

Signal Transduction Pathway Modulation: More complex pyrazolyl s-triazine derivatives have been designed to target specific oncogenic signaling cascades. Studies have demonstrated that these compounds can inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, thereby suppressing tumor cell growth. nih.gov

Cell Cycle Analysis: The effect of pyrazole compounds on cell proliferation is often assessed using flow cytometry to analyze the cell cycle distribution. Treatment of cancer cells with certain pyrazole derivatives has been shown to cause a significant increase in the sub-G0/G1 cell population, which is indicative of apoptotic cell death and cell cycle arrest. nih.gov

Comparative Biological Profiling of Structurally Related Pyrazole Carboxylic Acid Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Comparative profiling of structurally related analogs is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

For example, in the development of pyrazole-based antileishmanial agents, it was observed that the presence and position of a chlorine group on either the pyrazole ring or an attached phenyl ring were favorable for biological activity. nih.gov Similarly, in a series of anti-inflammatory pyrazole derivatives, methoxy-substituted compounds showed superior activity compared to celecoxib, while unsubstituted analogs had comparable activity. mdpi.com This demonstrates that even minor structural modifications can significantly impact the biological profile.

A comparative analysis of pyrazole carboxamide derivatives for anticancer activity against various cell lines revealed that different substitutions led to varied potency and selectivity. nih.gov For instance, one compound might be highly effective against a colon cancer cell line (HCT-116), while another shows greater potency against a liver cancer cell line (Huh-7). nih.gov

| Compound/Derivative | Target/Assay | Activity (ED₅₀ / IC₅₀) | Reference |

| Methoxy-substituted pyrazole (143c) | Anti-inflammatory (in vivo) | ED₅₀ = 55.83 μmol/kg | mdpi.com |

| Methoxy-substituted pyrazole (143e) | Anti-inflammatory (in vivo) | ED₅₀ = 58.49 μmol/kg | mdpi.com |

| Unsubstituted pyrazole (143b) | Anti-inflammatory (in vivo) | ED₅₀ = 78.90 μmol/kg | mdpi.com |

| Celecoxib (Reference Drug) | Anti-inflammatory (in vivo) | ED₅₀ = 78.53 μmol/kg | mdpi.com |

| Pyrazole derivative (P1) | Antileishmanial (in vitro) | IC₅₀ = 35.53 μg/mL | nih.gov |

| Pyrazole derivative (P8, with Cl) | Antileishmanial (in vitro) | IC₅₀ = 37.40 μg/mL | nih.gov |

| Glucantime (Reference Drug) | Antileishmanial (in vitro) | IC₅₀ = 97.31 μg/mL | nih.gov |

By systematically modifying the isobutyl group, the carboxylic acid moiety, or other positions on the pyrazole ring of this compound and comparing the biological activities of the resulting analogs, researchers can build a comprehensive SAR profile to guide the design of more effective and specific therapeutic agents.

Development of High-Throughput Screening (HTS) Assays for Discovery Research

The discovery of novel bioactive pyrazole derivatives is greatly accelerated by the use of High-Throughput Screening (HTS) methodologies. These approaches allow for the rapid evaluation of large libraries of compounds to identify initial "hits."

High-Throughput Virtual Screening (HTVS): This computational HTS method is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.com HTVS involves docking vast virtual libraries of compounds, such as the thousands of pyrazole compounds available in the PubChem database, into the three-dimensional structure of a biological target. chemmethod.com This approach has been successfully used to identify novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com The process involves multiple stages of computational filtering, followed by an analysis of pharmacokinetic properties (ADME) to ensure the identified hits have favorable drug-like characteristics. chemmethod.com

Automated Library Synthesis: A key component of experimental HTS is the availability of diverse chemical libraries. Automated library synthesis platforms enable the rapid and efficient production of numerous analogs based on a common scaffold, such as a pyrazole trifluoroborate. chemistryviews.org Using techniques like the Suzuki-Miyaura reaction in an automated system, researchers can create large libraries of pyrazole-based compounds with a wide range of physicochemical properties, which can then be submitted for HTS assays. chemistryviews.org

The development of robust and miniaturized in vitro assays, such as the enzyme inhibition or phenotypic screening assays described previously, is crucial for their adaptation to an HTS format. By combining automated synthesis with HTS, the discovery pipeline for new therapeutic agents based on the this compound scaffold can be significantly streamlined.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For 1-Isobutyl-1H-pyrazole-4-carboxylic acid, ¹H NMR spectroscopy is used to identify all unique proton environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The two protons on the pyrazole (B372694) ring will present as distinct singlets, with their chemical shifts influenced by the electronic effects of the isobutyl and carboxylic acid substituents. The isobutyl group will display a characteristic pattern: a doublet for the two methylene (B1212753) (CH₂) protons adjacent to the pyrazole nitrogen, a multiplet for the methine (CH) proton, and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm region. The carbons of the pyrazole ring will have distinct signals, and the isobutyl group will show three separate resonances corresponding to its methylene, methine, and methyl carbons. The precise chemical shifts are determined by the local electronic environment of each carbon atom.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | ~7.9 - 8.1 | Singlet (s) | N/A |

| Pyrazole H-5 | ~7.8 - 8.0 | Singlet (s) | N/A |

| COOH | >10 | Broad Singlet (br s) | N/A |

| N-CH₂ | ~4.0 - 4.2 | Doublet (d) | ~7.2 |

| CH(CH₃)₂ | ~2.1 - 2.3 | Multiplet (m) | ~6.8 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 - 175 |

| Pyrazole C-3 | ~138 - 142 |

| Pyrazole C-5 | ~130 - 135 |

| Pyrazole C-4 | ~110 - 115 |

| N-CH₂ | ~55 - 60 |

| CH(CH₃)₂ | ~28 - 32 |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition, and offers structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₈H₁₂N₂O₂), the molecular weight is 184.19 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to this exact mass, confirming the compound's identity.

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. Key fragmentation pathways for this compound would include the loss of the carboxylic acid group and cleavage within the isobutyl substituent. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The isobutyl group can be lost as a radical (M-57) or undergo cleavage to lose smaller fragments. The pyrazole ring itself is relatively stable but can also undergo characteristic ring-opening fragmentations.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Identity |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 167 | [M - OH]⁺ |

| 139 | [M - COOH]⁺ |

| 127 | [M - C₄H₉]⁺ (Loss of isobutyl) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. echemi.com The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp peak around 1700–1725 cm⁻¹. echemi.com Other significant peaks include C-H stretching vibrations from the isobutyl group and the pyrazole ring (around 2850–3100 cm⁻¹) and C=N and C=C stretching vibrations from the pyrazole ring in the 1400–1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring acts as a chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the pyrazole ring. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used.

Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Alkyl C-H | Stretch | 2870 - 2960 |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong) |

| Pyrazole Ring C=C, C=N | Stretch | 1400 - 1600 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Crystallographic Data for the Related Compound: 1H-Pyrazole-4-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.33 |

| b (Å) | 5.25 |

| c (Å) | 8.87 |

| β (°) | 109.8 |

| Z (molecules/unit cell) | 4 |

Note: Data is for the parent compound and serves as an illustrative example.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

HPLC is particularly well-suited for the analysis of this compound due to its polarity and thermal sensitivity. A reverse-phase HPLC method would be the standard approach, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of water (often with an acid modifier like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the pyrazole ring absorbs strongly.

Gas Chromatography (GC) can also be used, but it generally requires derivatization of the polar carboxylic acid group to increase its volatility. A common derivatization agent is a silylating reagent (e.g., BSTFA), which converts the -COOH group into a less polar and more volatile silyl (B83357) ester. The derivatized analyte can then be separated on a capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Typical Reverse-Phase HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

Potential Gas Chromatography (GC) Method

| Parameter | Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) |

| Column | DB-5 or similar nonpolar capillary column |

| Carrier Gas | Helium |

| Temperature Program | Ramped from ~100 °C to 250 °C |

Emerging Research Paradigms and Future Perspectives in 1 Isobutyl 1h Pyrazole 4 Carboxylic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole (B372694) derivatives, traditionally performed using batch methods, is undergoing a significant transformation with the adoption of flow chemistry and automated synthesis. researchgate.net Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers enhanced control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and greater product purity. researchgate.netnih.gov These advantages are particularly relevant for the synthesis of complex molecules like 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its derivatives.

Automated platforms can integrate flow reactors with purification and analysis modules, enabling high-throughput synthesis and screening of compound libraries. nih.gov This approach accelerates the discovery process by allowing researchers to rapidly generate and test numerous analogues of a parent compound. For this compound, this means that variations in the isobutyl group or modifications of the carboxylic acid can be synthesized and evaluated with unprecedented speed and efficiency. researchgate.netnih.gov The reduced generation of chemical waste and enhanced operational safety are additional benefits of these modern synthetic technologies. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited; potential for thermal gradients | Precise control over temperature, pressure, and mixing researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes researchgate.netnih.gov |

| Scalability | Challenging; often requires re-optimization | Simpler scale-up by running the system for longer periods |

| Reaction Time | Often long, ranging from hours to days researchgate.net | Significantly reduced, from hours to minutes nih.gov |

| Product Purity | Variable; may require extensive purification | Higher purity and consistency researchgate.net |

| Automation | Difficult to fully automate | Readily integrated with automated control and analysis systems nih.gov |

Applications in Chemical Biology and the Development of Molecular Probes

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com This makes this compound an attractive starting point for developing molecular probes to investigate biological systems. The carboxylic acid group serves as a versatile chemical handle for attaching reporter molecules, such as fluorophores or affinity tags.

By modifying this scaffold, researchers can design probes for specific biological targets. For instance, by incorporating functionalities that bind to a particular enzyme's active site, the pyrazole derivative could be used to visualize enzyme activity within living cells. The development of such tools is crucial for understanding disease mechanisms and for the discovery of new therapeutic agents. nbinno.com The inherent biological activities of pyrazoles, including anti-inflammatory and anticancer properties, provide a strong foundation for their exploration in chemical biology. researchgate.netmdpi.com

Potential Contributions to Materials Science and Coordination Chemistry

The structure of this compound is well-suited for applications in materials science and coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylate group can act as coordination sites (ligands) for metal ions. nih.gov This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com

These materials can exhibit a wide range of interesting properties, including porosity, luminescence, and catalytic activity, depending on the choice of metal ion and the specific structure of the pyrazole ligand. mdpi.comrsc.org For example, coordination polymers based on pyrazole-carboxylate ligands and zinc or cadmium have been shown to possess photoluminescent properties. mdpi.com The isobutyl group on the pyrazole ring can influence the packing of the resulting crystal structure, providing a way to fine-tune the material's properties. The development of such functional materials opens up possibilities in areas like gas storage, chemical sensing, and catalysis. rsc.org

Table 2: Potential Properties of Coordination Complexes with Pyrazole-Carboxylic Acid Ligands

| Metal Ion | Potential Application/Property | Rationale |

|---|---|---|

| Zinc (Zn2+) | Luminescence, Sensing | Forms stable complexes that often exhibit ligand-based fluorescence. mdpi.com |

| Copper (Cu2+) | Catalysis, Antimicrobial Materials | Redox activity of copper can be harnessed for catalytic cycles. |

| Cobalt (Co2+/Co3+) | Electrocatalysis, Magnetic Materials | Can exhibit multiple oxidation states and interesting magnetic properties. nih.govrsc.org |

| Cadmium (Cd2+) | Photoluminescence | Similar to zinc, can form emissive coordination polymers. mdpi.comrsc.org |

| Lanthanides (e.g., Eu3+, Tb3+) | Enhanced Luminescence | Ligand can act as an "antenna" to absorb and transfer energy to the metal ion. |

Exploration of Novel Research Applications through Scaffold Diversification

Scaffold diversification is a key strategy in chemical research to explore new applications for a core molecular structure. Starting with this compound, systematic modifications can be made to create libraries of new compounds with potentially enhanced or entirely new functionalities. This approach, known as "selective optimization of side activities" (SOSA), can lead to the discovery of novel therapeutic agents or materials. nih.gov

Key diversification points on the molecule include:

The N1-Isobutyl Group: Replacing this with other alkyl, aryl, or heterocyclic groups can significantly alter the molecule's steric and electronic properties, influencing its biological activity or how it assembles in a crystal lattice.

The Carboxylic Acid Group: This group can be converted into a wide range of other functional groups, such as esters, amides, or nitriles. For instance, creating a series of pyrazole-carboxamides is a common strategy in the development of new bioactive molecules. nih.gov

The Pyrazole Ring: Substitution at other positions on the pyrazole ring (C3 or C5) can further modulate the molecule's properties.

This systematic modification allows researchers to conduct structure-activity relationship (SAR) studies to understand how specific structural features contribute to a desired function, accelerating the development of new drugs and materials. nih.gov

Interdisciplinary Research Opportunities in Pyrazole Chemistry and Related Fields

The multifaceted potential of this compound creates numerous opportunities for interdisciplinary collaboration. The advancement of its synthesis and application is not confined to organic chemistry but extends into several other scientific domains.

Chemistry and Chemical Engineering: The optimization of pyrazole synthesis using automated flow chemistry platforms requires close collaboration between synthetic chemists and chemical engineers to design and implement efficient reactor systems. mdpi.com

Chemistry and Biology/Pharmacology: The development of novel molecular probes and therapeutic agents based on the pyrazole scaffold necessitates a partnership between chemists who synthesize the compounds and biologists who evaluate their effects in cellular and animal models. nih.govnih.gov

Chemistry and Materials Science/Physics: Creating and characterizing new coordination polymers and MOFs involves chemists who design and synthesize the ligands and materials scientists or physicists who study their structural, optical, and magnetic properties. nih.govrsc.org

Chemistry and Computational Science: Theoretical calculations and molecular modeling can predict the properties of new pyrazole derivatives, guiding synthetic efforts and providing deeper insight into experimental results. nih.gov

Such collaborations are essential for unlocking the full potential of versatile scaffolds like this compound and driving innovation across the scientific landscape.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.